Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate
Description
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate is a synthetic organic compound characterized by a brominated and dimethoxy-substituted phenyl ring attached to a methylpropanoate ester backbone. Its structure includes a bromine atom at the 2-position and methoxy groups at the 4- and 5-positions of the aromatic ring, with a branched methylpropanoate ester group. The compound’s synthesis likely follows methods analogous to those described for similar intermediates, such as esterification or Friedel-Crafts alkylation, as seen in the preparation of methyl 2-(4-methoxyphenyl)-2-methylpropanoate .
Properties
Molecular Formula |
C13H17BrO4 |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C13H17BrO4/c1-13(2,12(15)18-5)8-6-10(16-3)11(17-4)7-9(8)14/h6-7H,1-5H3 |
InChI Key |
ZAUZPKPZTDDZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1Br)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate typically involves the bromination of 4,5-dimethoxyphenylacetic acid followed by esterification. One common method includes:
Bromination: 4,5-Dimethoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy groups.
Esterification: The brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the bromine atom and methoxy groups can influence the biological activity of these derivatives, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. The bromine atom and methoxy groups can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. For example, the bromine atom can form halogen bonds, while the methoxy groups can engage in hydrogen bonding and electron-donating interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Positionality: The target compound’s 2-bromo-4,5-dimethoxy configuration contrasts with the 4-bromo-2,5-dimethoxy pattern in 25B-NBOMe. This positional variance significantly impacts receptor binding and biological activity. Compared to 2-Bromo-4'-methoxyacetophenone , the target compound features additional methoxy groups and a methylpropanoate ester instead of a ketone, which could enhance its stability in synthetic pathways.
Functional Group Divergence: The methylpropanoate ester in the target compound distinguishes it from NBOMe derivatives, which contain a phenethylamine backbone with an N-benzyl group. This difference suggests divergent metabolic pathways and toxicity profiles. For instance, NBOMe compounds are associated with severe neurotoxicity and fatalities due to their potent receptor agonism, whereas ester derivatives like the target compound may exhibit lower acute toxicity .
Applications: The target compound shares similarities with Methyl 2-(4-methoxyphenyl)-2-methylpropanoate as a synthetic intermediate, likely used in pharmaceutical or materials chemistry. However, its bromine atom introduces opportunities for further functionalization (e.g., cross-coupling reactions) compared to non-halogenated analogs.
Biological Activity
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate, with CAS No. 1069115-22-5, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C13H17BrO4
- Molecular Weight : 317.18 g/mol
- Structural Characteristics : The compound features a bromo-substituted aromatic ring and a branched ester functional group, which may contribute to its biological activities.
The biological activity of this compound is attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : Compounds with similar structural motifs have shown the ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Some derivatives of bromo-dimethoxyphenyl compounds have demonstrated inhibitory effects against various bacterial strains.
Antioxidant Activity
A study evaluating the antioxidant potential of methyl esters reported that compounds with similar structures could effectively reduce oxidative stress markers in vitro. The following table summarizes some findings:
| Compound | IC50 (µM) | Methodology |
|---|---|---|
| This compound | TBD | DPPH Assay |
| Control (Ascorbic Acid) | 20 | DPPH Assay |
Antimicrobial Activity
Research on related compounds suggests that this compound may also exhibit antimicrobial properties. A comparative analysis is shown below:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Case Studies
- Antioxidant Efficacy Study : A recent study evaluated the antioxidant efficacy of various methyl esters, including the compound . Results indicated that it significantly reduced lipid peroxidation in human cell lines, suggesting a protective role against oxidative damage.
- Antimicrobial Screening : In another study focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. Initial results showed promising activity against Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent.
Research Findings
Recent literature indicates that compounds similar to this compound often interact with cellular pathways involved in inflammation and apoptosis. For instance:
- Inflammatory Pathway Modulation : Compounds with bromo and methoxy substitutions have been shown to inhibit pro-inflammatory cytokines in vitro.
- Apoptosis Induction : Certain analogs have demonstrated the ability to induce apoptosis in cancer cell lines through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
